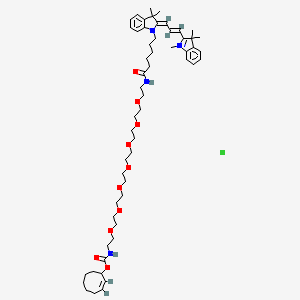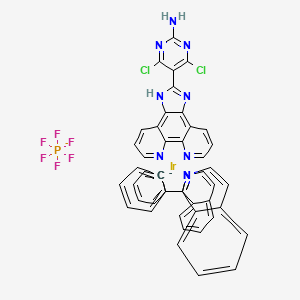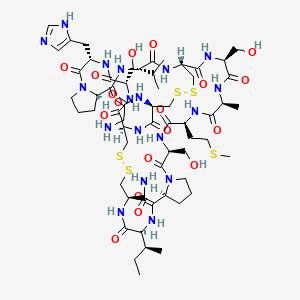
Cy3-PEG7-TCO
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cy3-PEG7-TCO is a derivative of Cyanine 3 (Cy3) that contains seven polyethylene glycol (PEG) units and a trans-cyclooctene (TCO) moiety. This compound is particularly known for facilitating an inverse electron demand Diels-Alder reaction (iEDDA) with tetrazine-functionalized molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cy3-PEG7-TCO involves the conjugation of Cyanine 3 with seven polyethylene glycol units and a trans-cyclooctene moiety. The reaction typically involves the use of coupling agents and protective groups to ensure the selective attachment of the PEG units and the TCO moiety to the Cyanine 3 core .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in a controlled environment to prevent contamination and degradation .
Análisis De Reacciones Químicas
Types of Reactions
Cy3-PEG7-TCO primarily undergoes the inverse electron demand Diels-Alder reaction (iEDDA) with tetrazine-functionalized molecules. This reaction is highly specific and efficient, making it ideal for various applications in chemical biology and bioorthogonal chemistry .
Common Reagents and Conditions
The iEDDA reaction involving this compound typically requires tetrazine-functionalized molecules as the reactants. The reaction conditions are generally mild, often carried out at room temperature in aqueous or organic solvents .
Major Products Formed
The major product formed from the iEDDA reaction between this compound and tetrazine-functionalized molecules is a stable covalent adduct. This product retains the fluorescent properties of the Cyanine 3 dye, making it useful for various imaging applications .
Aplicaciones Científicas De Investigación
Cy3-PEG7-TCO has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Fluorescent Labeling: This compound is used for fluorescent labeling of biomolecules, enabling the visualization and tracking of biological processes in real-time
Bioorthogonal Chemistry: The compound’s ability to undergo iEDDA reactions makes it a valuable tool in bioorthogonal chemistry, allowing for the selective modification of biomolecules in complex biological environments
Molecular Imaging: This compound is used in molecular imaging techniques to study the distribution and dynamics of molecules within living organisms
Drug Delivery: The compound’s PEG units enhance its solubility and biocompatibility, making it suitable for use in drug delivery systems
Mecanismo De Acción
The mechanism of action of Cy3-PEG7-TCO involves its ability to undergo the inverse electron demand Diels-Alder reaction with tetrazine-functionalized molecules. This reaction forms a stable covalent bond between the two reactants, allowing for the selective labeling and modification of biomolecules. The fluorescent properties of the Cyanine 3 dye enable the visualization of these labeled biomolecules, providing valuable insights into their behavior and interactions .
Comparación Con Compuestos Similares
Cy3-PEG7-TCO is unique in its combination of fluorescent properties, biocompatibility, and bioorthogonal reactivity. Similar compounds include:
Cy5-PEG7-TCO: A derivative of Cyanine 5 with similar properties but different spectral characteristics
Cy3-PEG4-TCO: A shorter PEG chain variant of this compound, offering different solubility and biocompatibility profiles
Cy3-PEG7-Azide: A compound with an azide functional group instead of TCO, used for different bioorthogonal reactions
These compounds share some similarities with this compound but differ in their specific applications and properties.
Propiedades
Fórmula molecular |
C55H83ClN4O10 |
|---|---|
Peso molecular |
995.7 g/mol |
Nombre IUPAC |
[(2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C55H82N4O10.ClH/c1-54(2)46-21-13-15-23-48(46)58(5)50(54)25-18-26-51-55(3,4)47-22-14-16-24-49(47)59(51)30-17-9-12-27-52(60)56-28-31-62-33-35-64-37-39-66-41-43-68-44-42-67-40-38-65-36-34-63-32-29-57-53(61)69-45-19-10-7-6-8-11-20-45;/h10,13-16,18-19,21-26,45H,6-9,11-12,17,20,27-44H2,1-5H3,(H-,56,57,60,61);1H/b19-10+; |
Clave InChI |
SVLZDHXPLAXTQS-ZIOFAICLSA-N |
SMILES isomérico |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC\5CCCCC/C=C5)(C)C)C)C.[Cl-] |
SMILES canónico |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC5CCCCCC=C5)(C)C)C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone](/img/structure/B12381407.png)







![disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate](/img/structure/B12381464.png)


